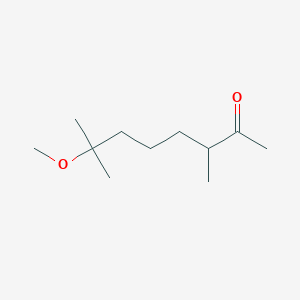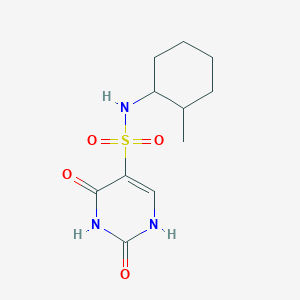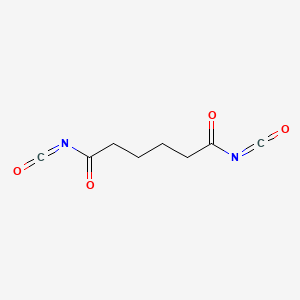
1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine is a complex organic compound that features a piperidine ring substituted with cyano and fluoro groups. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using reagents like cyanide salts and fluorinating agents.
Protection with Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyano or fluoro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Cyanide salts, fluorinating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the development of bioactive compounds or as a probe in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-cyano-4-(4-chloro-2-cyanophenyl)-piperidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-4-cyano-4-(4-bromo-2-cyanophenyl)-piperidine: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine can impart unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
256951-83-4 |
|---|---|
Formule moléculaire |
C18H20FN3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
tert-butyl 4-cyano-4-(2-cyano-4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H20FN3O2/c1-17(2,3)24-16(23)22-8-6-18(12-21,7-9-22)15-5-4-14(19)10-13(15)11-20/h4-5,10H,6-9H2,1-3H3 |
Clé InChI |
LGBMYCZSVJBHAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)


![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)




![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)


